GSK-3β Inhibitory Potency: Class-Level Positioning Against a Characterized Lead Compound
The title compound belongs to the pyridinylcyclopropanecarboxamide class designed as glycogen synthase kinase-3β (GSK-3β) inhibitors. In a 2024 study, compound 36 from this class demonstrated an IC₅₀ of 70 nM against GSK-3β, establishing the scaffold's potential for potent inhibition . However, no direct IC₅₀ value for the title compound against GSK-3β has been reported in the public domain. Its structural differentiation—the 6-chloro-5-(trifluoromethyl)pyridin-3-yl substitution—is distinct from the N-(pyridin-2-yl)cyclopropanecarboxamide scaffold used in the reference study, and SAR trends in this class indicate that pyridyl substitution pattern is a primary determinant of potency . Without head-to-head data, relative potency can only be inferred from class-level SAR.
| Evidence Dimension | GSK-3β enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not publicly disclosed; inferred to be within the class range based on scaffold identity. |
| Comparator Or Baseline | Compound 36 (N-(pyridin-2-yl)cyclopropanecarboxamide derivative): IC₅₀ = 70 nM against GSK-3β . |
| Quantified Difference | Cannot be calculated; no direct comparator assay available for the title compound. |
| Conditions | Enzyme inhibition assay; exact protocol as described in Zaręba et al., ACS Chem. Neurosci. 2024 . |
Why This Matters
For procurement decisions in CNS drug discovery, the scaffold's demonstrated GSK-3β inhibitory capability is a relevant class-level indicator, but the absence of direct comparative data for the specific substitution pattern means that follow-up in-house profiling is required to confirm potency relative to published leads.
- [1] Zaręba, P. et al. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation. ACS Chem. Neurosci. 2024, 15(17), 3181–3201. Compound 36, IC₅₀ = 70 nM. View Source
